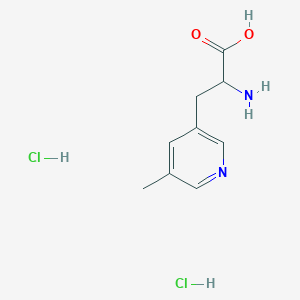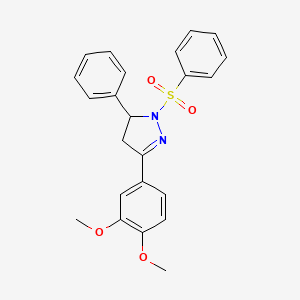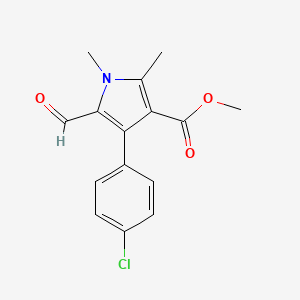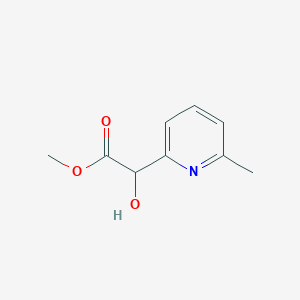
2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2248260-49-1 . It has a molecular weight of 253.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H12N2O2.2ClH/c1-6-2-7 (5-11-4-6)3-8 (10)9 (12)13;;/h2,4-5,8H,3,10H2,1H3, (H,12,13);2*1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the sources I have access to.Applications De Recherche Scientifique
1. Application in Osteoporosis Treatment
One of the applications of compounds similar to 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride is in the treatment of osteoporosis. Studies have shown that certain compounds, such as 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, demonstrate potent and selective antagonism of the αvβ3 receptor. These compounds have shown efficacy in in vivo models of bone turnover and are considered for clinical development in osteoporosis treatment (Coleman et al., 2004).
2. Antibacterial Applications
Compounds structurally similar to 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride, such as pyridonecarboxylic acids, have been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results against various bacterial strains, indicating potential applications in the development of new antibacterial agents (Egawa et al., 1984).
3. Fluorescence Derivatisation in Biological Assays
Another application of related compounds involves fluorescence derivatisation. For example, 3-(Naphthalen-1-ylamino)propanoic acid, when coupled with amino acids, yields derivatives that are strongly fluorescent. These derivatives are useful in biological assays due to their strong fluorescence in both ethanol and water at physiological pH (Frade et al., 2007).
4. Photochemical Dimerization Studies
Compounds like 2-aminopyridine, which share a structural similarity with 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride, have been studied for their photochemical dimerization properties. These studies provide insights into the chemical and physical properties of dimers formed under ultraviolet irradiation, which is significant in the field of photochemistry (Taylor & Kan, 1963).
5. Synthesis of Heterocyclic Substances with Antimicrobial Activity
Research has also been conducted on the use of similar compounds in the synthesis of a variety of heterocyclic substances. These substances have shown antimicrobial activities against Gram-negative and Gram-positive bacteria, indicating their potential in developing new antimicrobial drugs (Behbehani et al., 2011).
6. Development of Metal-Containing Peptides
The synthesis of bipyridyl amino acids, such as 2-amino-3-(4′-methyl-2,2′-bipyridin-4-yl) propanoic acid, has been explored for the incorporation into peptides. These peptides, with high α-helical content in aqueous solutions, can be used to incorporate metals into structure-forming peptides, opening new avenues in peptide research (Kise & Bowler, 1998).
7. Hydrogen Bonding and Polymorphism in Crystal Structures
Studies on amino alcohols, such as 3-amino-1-propanol, have been conducted to understand their hydrogen bonding and polymorphism in crystal structures. This research is crucial in the field of crystallography and for understanding the properties of crystal structures of various salts (Podjed & Modec, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-amino-3-(5-methylpyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6-2-7(5-11-4-6)3-8(10)9(12)13;;/h2,4-5,8H,3,10H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKLYQLSLGCWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[1-(2-methylsulfonylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2641131.png)

![Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2641137.png)
![N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide](/img/structure/B2641139.png)
![Thiadiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2641140.png)

![5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641143.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2641144.png)
![2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2641145.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2641146.png)



